BMS-599626 - 714971-09-2

BMS-599626

Catalog Number: EVT-263109
CAS Number: 714971-09-2
Molecular Formula: C27H27FN8O3
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate, also known as BMS-599626 or AC480, is a small molecule kinase inhibitor. [] It is classified as a pan-HER tyrosine kinase inhibitor, exhibiting potent and selective inhibitory activity against members of the human epidermal growth factor receptor (HER) family. [, , , ] Specifically, BMS-599626 demonstrates high affinity for HER1 (EGFR) and HER2, and to a lesser extent, HER4. [, , ] In scientific research, BMS-599626 serves as a valuable tool to investigate the roles of HER receptors in various cellular processes, including tumor cell growth, invasion, and drug resistance. [, , , , , , , , ]

Future Directions
  • Further investigation of its efficacy in combination therapies: Combining BMS-599626 with chemotherapy, radiotherapy, or other targeted therapies could potentially enhance its antitumor activity and overcome resistance mechanisms. [, , , ]
  • Development of more specific HER inhibitors: While BMS-599626 is a pan-HER inhibitor, developing agents with higher selectivity for specific HER receptors could potentially minimize off-target effects and improve therapeutic outcomes. []

Gefitinib (Iressa)

  • Compound Description: Gefitinib is a reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer. []
  • Relevance: Gefitinib is structurally distinct from BMS-599626 but shares the same target, EGFR. BMS-599626 is a pan-HER inhibitor, meaning it inhibits multiple members of the HER family, including EGFR and HER2. [] Research suggests that while both gefitinib and BMS-599626 can inhibit tumor cell motility and invasion, only BMS-599626 and other pan-HER inhibitors effectively block intravasation. [] This difference highlights the potential importance of targeting multiple HER family members for comprehensive antitumor activity.

Lapatinib (Tykerb)

  • Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor used to treat HER2-positive breast cancer. []

AG825

  • Relevance: In contrast to the pan-HER activity of BMS-599626, AG825 specifically targets HER2. [] Research comparing these compounds in vivo showed that both effectively block tumor cell intravasation, indicating that this specific step in metastasis might be primarily regulated by HER2 signaling. [] This finding underlines the importance of understanding the distinct roles of individual HER family members in cancer progression.

BMS-554417

  • Relevance: This compound is not structurally related to BMS-599626 but highlights a crucial signaling crosstalk mechanism. Studies using BMS-554417 revealed increased HER-2 phosphorylation upon IGF-IR/InsR inhibition, and conversely, BMS-599626 treatment led to increased IGF-IR phosphorylation. [] This reciprocal relationship emphasizes the potential for resistance mechanisms when targeting either pathway alone and supports the rationale for combined HER and IGF-IR targeted therapies.

BMS-536924

  • Compound Description: BMS-536924 is another IGF-IR/InsR inhibitor investigated in breast and ovarian cancers. []
  • Relevance: While structurally distinct from BMS-599626, BMS-536924 research further emphasizes the benefits of combined HER and IGF-IR/InsR inhibition. Studies demonstrated synergistic antiproliferative effects when BMS-536924 was combined with BMS-599626 in ovarian cancer cells. [] Additionally, BMS-536924 treatment led to an adaptive up-regulation of HER family members, suggesting that targeting HER receptors could overcome potential resistance mechanisms to IGF-IR targeted therapies. []

Cediranib

  • Compound Description: Cediranib is a potent pan-VEGFR inhibitor that targets all three VEGF receptors (VEGFR1, VEGFR2, and VEGFR3). []
  • Relevance: Although structurally different from BMS-599626, cediranib's inclusion in combination therapy studies with AC480 (BMS-599626) highlights the potential of targeting both HER and VEGF pathways in cancer. Studies demonstrated that combined HER and VEGFR inhibition with AC480 and cediranib, respectively, resulted in superior antitumor efficacy compared to either agent alone. []

BMS-690514

  • Compound Description: BMS-690514 is a dual HER/VEGFR inhibitor. []
  • Relevance: This compound represents a single molecule designed to target both HER and VEGFR pathways, unlike the individual targeting of AC480 (BMS-599626) and cediranib. [] In preclinical models, BMS-690514 demonstrated superior antitumor effects compared to either AC480 or cediranib alone, suggesting potential benefits of dual HER/VEGFR targeting. []

HM781-36B

  • Compound Description: HM781-36B is a novel irreversible pan-HER inhibitor. []
  • Relevance: Similar to BMS-599626, HM781-36B targets multiple HER family members. [] Both compounds demonstrated potent antiproliferative effects in HER2-amplified gastric cancer cells. Preclinical studies suggest that HM781-36B might be effective as a single-agent therapy and as a chemosensitizer in combination with cytotoxic agents. []

CI-1033 (Canertinib)

  • Compound Description: CI-1033 is an irreversible pan-HER inhibitor that binds irreversibly to EGFR, HER2, and HER4. []

PF-00299804 (Dacomitinib)

  • Compound Description: PF-00299804 is an irreversible pan-HER inhibitor. []

JNJ-28871063

  • Compound Description: JNJ-28871063 is a pan-HER inhibitor. []
  • Relevance: Similar to BMS-599626, JNJ-28871063 targets multiple members of the HER family. [] The provided research does not offer specific comparative data between these compounds.
Source and Classification

BMS-599626 is classified as a pan-HER kinase inhibitor. It was developed as a selective inhibitor targeting the human epidermal growth factor receptor family, which includes HER1 (also known as epidermal growth factor receptor) and HER2. The compound is primarily synthesized for research purposes and is utilized in preclinical studies to evaluate its efficacy against various cancer types. The compound's development was documented in studies highlighting its potential to enhance the effectiveness of chemotherapeutic agents by overcoming drug resistance mechanisms associated with ATP-binding cassette transporters, particularly ABCG2 .

Synthesis Analysis

The synthesis of BMS-599626 involves several chemical transformations that yield the final product with high purity. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial steps involve the construction of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one framework.
  2. Substitution Reactions: Various substitution reactions are employed to introduce functional groups such as morpholine and fluorophenyl moieties.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of any impurities and unreacted starting materials.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of BMS-599626 can be represented by the following formula:

C18H19F1N4O1\text{C}_{18}\text{H}_{19}\text{F}_{1}\text{N}_{4}\text{O}_{1}

Key features of its structure include:

  • A pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core that provides the necessary pharmacophoric elements for kinase inhibition.
  • A morpholine group which enhances solubility and bioavailability.
  • A fluorophenyl substituent that contributes to the selectivity and potency of the compound against target kinases.

The interactions within its binding site have been analyzed using molecular docking studies, revealing hydrogen-bonding and π-π stacking interactions with specific amino acids in the target protein .

Chemical Reactions Analysis

BMS-599626 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor. Notably:

  • It inhibits ATP hydrolysis mediated by ABCG2, which is crucial for its role in overcoming multidrug resistance in cancer cells.
  • The compound demonstrates a concentration-dependent inhibition profile, significantly affecting drug efflux mechanisms at concentrations as low as 300 nM .

These reactions are vital for understanding how BMS-599626 modulates drug resistance pathways in cancer therapy.

Mechanism of Action

BMS-599626 exerts its therapeutic effects primarily through the inhibition of HER kinases. Its mechanism includes:

  • Inhibition of Receptor Activation: By binding to the ATP-binding site of HER1 and HER2, BMS-599626 prevents phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  • Modulation of ABCG2 Function: The compound inhibits ABCG2-mediated drug efflux, leading to increased intracellular concentrations of chemotherapeutic agents like topotecan and mitoxantrone. This effect enhances the cytotoxicity of these drugs in resistant cancer cell lines .
Physical and Chemical Properties Analysis

BMS-599626 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.37 g/mol.
  • Solubility: The compound is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: It remains stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties are essential for formulating BMS-599626 for biological assays and potential clinical applications .

Applications

BMS-599626 has significant potential applications in cancer therapy:

  • Chemosensitization: It enhances the effectiveness of existing chemotherapeutic agents by reversing drug resistance mechanisms associated with ABC transporters.
  • Targeted Therapy: As a selective inhibitor of HER kinases, it may be used in targeted therapies for cancers that overexpress these receptors.
  • Preclinical Studies: Ongoing research evaluates its efficacy in various cancer models to determine optimal dosing regimens and combination therapies with other anticancer agents .

Properties

CAS Number

714971-09-2

Product Name

BMS-599626

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

Molecular Formula

C27H27FN8O3

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1

InChI Key

LUJZZYWHBDHDQX-QFIPXVFZSA-N

SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Solubility

Soluble in DMSO

Synonyms

(4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester
BMS 599626
BMS-599626
BMS599626

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.